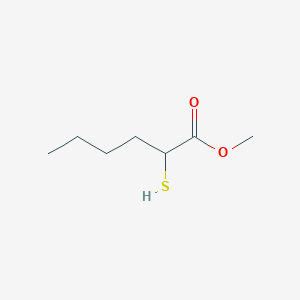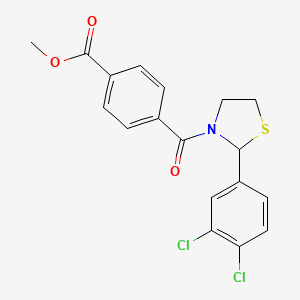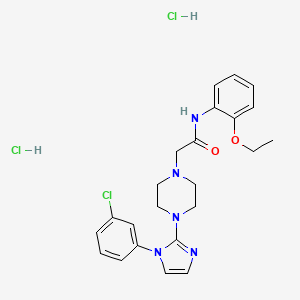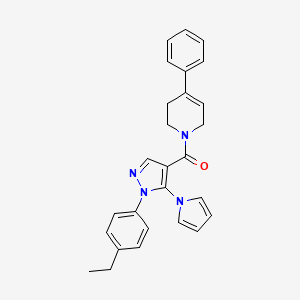
Methyl 2-sulfanylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-sulfanylhexanoate, also known as methionine gamma-lyase inhibitor or hydrophobic methionine, is a sulfur-containing organic compound. It contains a total of 24 atoms; 14 Hydrogen atoms, 7 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
This compound contains total 23 bond(s); 9 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), and 1 thiol(s) .Applications De Recherche Scientifique
Novel Anti-Helicobacter pylori Agents
Research into the development of novel anti-Helicobacter pylori agents has explored structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol. This includes the discovery of a set of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, which have shown potent activity against the gastric pathogen Helicobacter pylori. These compounds exhibit low minimal inhibition concentration (MIC) values across a range of H. pylori strains, including those resistant to metronidazole or clarithromycin, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Molecular Imaging and Detection of Hydrogen Sulfide
Hydrogen sulfide (H2S) plays a critical role in various physiological processes, including vascular tone mediation and neuromodulation. The unique chemical properties of H2S make it an appealing target for chemical biology approaches aimed at elucidating its production, trafficking, and function within biological systems. Reaction-based fluorescent probes have emerged as versatile tools for visualizing H2S pools in living systems, aiding in the understanding of its biological roles (Lin et al., 2015).
Quantitative Determination of Sulfur-Containing Wine Odorants
The synthesis of deuterated analogues of impact odorants, such as 4-sulfanyl-4-methylpentan-2-one and 3-sulfanylhexan-1-ol, has been key to the quantitative determination of these compounds in wines. This research contributes to the understanding of the impact of sulfur-containing odorants on wine aroma, enhancing the analysis and quality control of wine flavors (Kotseridis et al., 2000).
Sulfoximine Insecticides: Chemistry and Mode of Action
Sulfoximines, including sulfoxaflor, represent a novel class of insecticides effective against a range of sap-feeding insects, including those resistant to neonicotinoids and other insecticides. The distinct mode of action and structural activity relationships of sulfoximines have been summarized, highlighting their potential in controlling resistant insect pests (Sparks et al., 2013).
Novel, Water-Soluble Hydrogen Sulfide–Releasing Molecules
The study of novel, water-soluble hydrogen sulfide–releasing molecules, such as GYY4137, has offered new insights into the biological significance of hydrogen sulfide. GYY4137 has shown potential as a tool for investigating the cardiovascular biology of this gas, including its vasodilator and antihypertensive activities, pointing towards its utility in cardiovascular disease research (Li et al., 2008).
Safety and Hazards
Mécanisme D'action
Mode of Action
Similar compounds have been shown to act as alkylating agents, interacting with their targets through the fission of alkyl-oxygen bonds .
Biochemical Pathways
Similar compounds, such as methanesulfonates, are known to act as alkylating agents, which can affect various biochemical pathways .
Propriétés
IUPAC Name |
methyl 2-sulfanylhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-3-4-5-6(10)7(8)9-2/h6,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPPGNXKSWYQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2582477.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2582483.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2582487.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2582492.png)



![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide](/img/structure/B2582498.png)
![1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B2582499.png)
![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)